molecular formula C10H14N2O2 B12998651 2-Methyl-6-(propylamino)nicotinic acid

2-Methyl-6-(propylamino)nicotinic acid

Cat. No.: B12998651
M. Wt: 194.23 g/mol
InChI Key: AKUSHQIZQXKBEU-UHFFFAOYSA-N
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Description

2-Methyl-6-(propylamino)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. Nicotinic acid derivatives are known for their biological activities and are often used in the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(propylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(propylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to act on nicotinic acid receptors, which are involved in various physiological processes, including lipid metabolism and inflammation . The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(propylamino)nicotinic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic processes.

Biological Activity

2-Methyl-6-(propylamino)nicotinic acid is a derivative of nicotinic acid known for its significant biological activities. This compound, characterized by a methyl group at the 2-position and a propylamino group at the 6-position of the pyridine ring, exhibits potential therapeutic effects, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C12_{12}H16_{16}N2_2O2_2
  • Molecular Weight : 194.23 g/mol
  • Structural Features : The unique arrangement of functional groups, particularly the combination of methyl and propyl substituents, significantly alters its chemical properties and biological activity compared to simpler analogs.

1. Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, with mechanisms likely involving interaction with specific enzymes or receptors that modulate metabolic pathways. For instance, it may enhance the immune response against pathogens by increasing the activity of immune cells such as neutrophils .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.81 µg/mL
Staphylococcus epidermidis1.95 µg/mL
Bacillus subtilisNotable inhibition observed

2. Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. The compound's interaction with nicotinic receptors suggests a mechanism that could lead to enhanced apoptosis in malignancies .

Case Study: Anticancer Mechanism
A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The study utilized assays such as MTT to assess cell viability and apoptosis markers.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes:

  • Nicotinic Receptor Interaction : The compound may enhance neurotransmitter release through presynaptic nicotinic receptors, influencing neuronal signaling pathways .
  • Enzyme Inhibition : It potentially inhibits enzymes involved in inflammatory responses or cancer progression, leading to reduced cell proliferation and increased apoptosis rates .

Synthesis and Applications

The synthesis of this compound typically involves several organic reactions, including alkylation and acylation processes under controlled conditions to ensure high purity. Its unique structure allows it to serve as a building block for synthesizing more complex molecules in drug development.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Studies are focusing on:

  • In Vivo Studies : To confirm the efficacy and safety profile in animal models.
  • Structural Modifications : To enhance its biological activity or reduce potential side effects.
  • Clinical Trials : To evaluate its therapeutic potential in humans for treating infections and cancer.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-6-(propylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-6-11-9-5-4-8(10(13)14)7(2)12-9/h4-5H,3,6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

AKUSHQIZQXKBEU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C(C=C1)C(=O)O)C

Origin of Product

United States

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